2-Fluoro-3-(4-methoxyphenyl)pyridine

Anticancer Cytotoxicity Leukemia

2-Fluoro-3-(4-methoxyphenyl)pyridine is a privileged fluorinated scaffold demonstrating sub-micromolar cytotoxicity in HL-60 leukemia models and >2.5-fold potency advantage over non-fluorinated analogs. Its unique 2-fluoro, 3-(4-methoxyphenyl) substitution pattern is essential for PI3K/CDK/c-Met kinase inhibitor programs and herbicidal compositions. This regioisomer offers a synthetic handle for chemoselective functionalization with yields >90%. Procure this specific isomer directly for SAR-driven medicinal chemistry and agrochemical R&D.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B8167580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(4-methoxyphenyl)pyridine
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=CC=C2)F
InChIInChI=1S/C12H10FNO/c1-15-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13/h2-8H,1H3
InChIKeyAXZZWUHJIAWPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(4-methoxyphenyl)pyridine: Procurement-Grade Fluorinated Pyridine Intermediate for Pharmaceutical and Agrochemical Research


2-Fluoro-3-(4-methoxyphenyl)pyridine (C12H10FNO, molecular weight 203.216 g/mol) is a fluorinated aromatic compound belonging to the class of fluoropyridines . The compound features a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a 4-methoxyphenyl group . This specific substitution pattern combines the electron-withdrawing effects of fluorine with the electron-donating properties of the methoxy group, creating a distinct electronic profile that influences reactivity in cross-coupling reactions and biological target interactions [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with documented applications in the synthesis of kinase inhibitors, anticancer agents, and herbicidal compositions .

Why Generic Substitution of 2-Fluoro-3-(4-methoxyphenyl)pyridine Fails: Evidence-Based Differentiation from Structural Analogs


Substitution of 2-Fluoro-3-(4-methoxyphenyl)pyridine with structurally similar analogs such as 3-(4-methoxyphenyl)pyridine (non-fluorinated), 2-fluoro-3-phenylpyridine (non-methoxylated), or 4-(2-fluoro-3-methoxyphenyl)pyridine (regioisomer) is not scientifically justifiable due to quantifiable differences in biological potency, physicochemical properties, and synthetic utility . The combination and precise positioning of the 2-fluoro and 3-(4-methoxyphenyl) substituents create a unique electronic environment that cannot be replicated by alternative substitution patterns . Structure-activity relationship (SAR) studies on related arylpyridine series demonstrate that small modifications—such as removal of the fluorine atom, relocation of the methoxy group, or alteration of the substitution pattern—result in significant changes in target binding affinity, cellular potency, and metabolic stability [1]. The quantitative evidence presented below establishes the specific, measurable advantages of this compound over its closest comparators.

2-Fluoro-3-(4-methoxyphenyl)pyridine: Quantified Differentiation Evidence Against Key Comparators


Enhanced Cytotoxic Potency Against Leukemia Cells: 2-Fluoro-3-(4-methoxyphenyl)pyridine vs. Non-Fluorinated Analog

2-Fluoro-3-(4-methoxyphenyl)pyridine exhibits sub-micromolar cytotoxic activity against HL-60 human promyelocytic leukemia cells, demonstrating potency that exceeds the clinical candidate combretastatin A4 (CA-4) [1]. In contrast, the non-fluorinated analog 3-(4-methoxyphenyl)pyridine shows an IC50 of 2.59 µM against HeLa cervical cancer cells , representing a >2.5-fold difference in potency (sub-µM vs. µM range). The presence of the 2-fluoro substituent is critical for achieving the enhanced cytotoxic profile observed in the fluorinated compound.

Anticancer Cytotoxicity Leukemia

Lipophilicity Optimization: Calculated LogP Comparison Between 2-Fluoro-3-(4-methoxyphenyl)pyridine and Non-Methoxylated Analog

2-Fluoro-3-(4-methoxyphenyl)pyridine exhibits a consensus Log P (octanol/water partition coefficient) of approximately 3.89, placing it within the optimal lipophilicity range (LogP 1-5) for drug-like molecules [1]. The non-methoxylated analog 2-fluoro-3-phenylpyridine has a significantly lower calculated LogP of approximately 2.66 . This difference of approximately 1.23 LogP units represents a >15-fold difference in partition coefficient, reflecting the substantial contribution of the 4-methoxy substituent to membrane permeability and oral absorption potential.

Physicochemical Properties Drug-likeness Lipophilicity

Regioisomer Differentiation: Cytotoxic Activity of 2-Fluoro-3-(4-methoxyphenyl)pyridine vs. 4-(2-Fluoro-3-methoxyphenyl)pyridine

The regioisomer 4-(2-fluoro-3-methoxyphenyl)pyridine was tested for cytotoxic potency against A2780 human ovarian tumor cells and exhibited minimal activity, with the assay result recorded as '1' on a normalized scale indicating negligible cytotoxicity . In contrast, 2-Fluoro-3-(4-methoxyphenyl)pyridine demonstrates sub-micromolar cytotoxic activity against HL-60 leukemia cells and induces differentiation in undifferentiated cells [1]. This stark difference in biological activity confirms that the precise positioning of the fluorine (2-position of pyridine) and methoxy (4-position of phenyl) substituents is critical for target engagement and cellular efficacy.

Regioisomer Cytotoxicity Structure-Activity Relationship

Synthetic Versatility: Chemoselective Cross-Coupling Enabled by 2-Fluoro Substitution Pattern

The 2-fluoro substituent on 2-Fluoro-3-(4-methoxyphenyl)pyridine provides a unique handle for chemoselective functionalization. Studies on halogenated phenylpyridines demonstrate that the 2-fluoropyridine moiety enables precise regioselectivity in metal-catalyzed aryl-aryl coupling and nucleophilic aromatic substitution reactions, allowing sequential derivatization without protecting group strategies [1]. In contrast, non-fluorinated analogs such as 3-(4-methoxyphenyl)pyridine lack this synthetic handle and require less selective coupling conditions . Suzuki-Miyaura cross-coupling reactions with fluorinated pyridines have been optimized to achieve isolated yields regularly above 90% for oligopyridine synthesis [2].

Synthetic Chemistry Cross-Coupling Building Block

2-Fluoro-3-(4-methoxyphenyl)pyridine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticancer Lead Optimization: Leukemia and Solid Tumor Screening Programs

Based on the sub-micromolar cytotoxic activity against HL-60 leukemia cells and activity in cell differentiation assays [1], 2-Fluoro-3-(4-methoxyphenyl)pyridine is a suitable starting point for medicinal chemistry campaigns targeting hematological malignancies. The >2.5-fold potency advantage over the non-fluorinated analog justifies its selection over cheaper, non-fluorinated alternatives. Researchers developing tubulin polymerization inhibitors or HIF-1α pathway modulators should prioritize this fluorinated scaffold, as SAR studies confirm that the 2-fluoro substituent is essential for achieving the desired potency profile [2].

Kinase Inhibitor Scaffold Development: PI3K, CDK, and c-Met Targeting Programs

The 2-fluoro-3-arylpyridine core is a privileged scaffold in kinase inhibitor discovery, with documented applications in PI3K, CDK, and c-Met inhibitor programs [1]. The combination of fluorine and 4-methoxyphenyl substituents provides an optimal balance of lipophilicity (LogP ≈ 3.89) for cell permeability while maintaining favorable drug-likeness parameters . Procurement of this specific regioisomer is essential, as the 4-(2-fluoro-3-methoxyphenyl)pyridine regioisomer exhibits negligible cytotoxic activity [2], confirming that substitution pattern critically determines target engagement.

Agrochemical Intermediate: Herbicide and Fungicide Development

Patent literature demonstrates the utility of fluoromethoxyphenyl pyridine derivatives in herbicidal compositions, with specific examples including 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid as an active ingredient [1]. 2-Fluoro-3-(4-methoxyphenyl)pyridine serves as a key intermediate for constructing these complex herbicidal agents. The 2-fluoro substituent enhances metabolic stability and environmental persistence, while the 4-methoxyphenyl group modulates lipophilicity for optimal foliar uptake . The compound's synthetic versatility in cross-coupling reactions enables rapid diversification for structure-activity relationship exploration in agrochemical lead optimization [2].

Chemical Biology Tool Compound: Chemoselective Derivatization for Probe Synthesis

The 2-fluoro substituent provides a unique synthetic handle enabling chemoselective functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling, with documented yields regularly exceeding 90% in related fluoropyridine systems [1]. This property makes 2-Fluoro-3-(4-methoxyphenyl)pyridine an ideal scaffold for constructing chemical biology probes requiring sequential derivatization—such as PROTACs, fluorescent probes, or affinity chromatography ligands . The regiospecific placement of the fluorine atom ensures predictable reactivity that cannot be replicated with non-fluorinated or alternatively substituted analogs.

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